molecular formula C10H12N2O B1526447 5-Amino-2-(propan-2-yloxy)benzonitrile CAS No. 1027997-04-1

5-Amino-2-(propan-2-yloxy)benzonitrile

Cat. No.: B1526447
CAS No.: 1027997-04-1
M. Wt: 176.21 g/mol
InChI Key: XJSKJJZBZSWZGV-UHFFFAOYSA-N
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Description

5-Amino-2-(propan-2-yloxy)benzonitrile (CAS: 1027997-04-1) is a benzonitrile derivative with the molecular formula C₁₀H₁₂N₂O and a molecular weight of 176.22 g/mol. Its structure features an amino group (-NH₂) at the 5-position of the benzene ring, a nitrile (-C≡N) group at the 2-position, and an isopropoxy (-OCH(CH₃)₂) substituent. The compound is cataloged under PubChem CID 61269200 and is commercially available through suppliers like American Elements, which provides high-purity grades for life science applications . Its IUPAC name, 5-amino-2-propan-2-yloxybenzonitrile, reflects its substituent arrangement. The compound’s physicochemical properties, including solubility and stability, are influenced by the electron-withdrawing nitrile and electron-donating amino and alkoxy groups, making it a versatile intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

5-amino-2-propan-2-yloxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-7(2)13-10-4-3-9(12)5-8(10)6-11/h3-5,7H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSKJJZBZSWZGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027997-04-1
Record name 5-amino-2-(propan-2-yloxy)benzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Biological Activity

5-Amino-2-(propan-2-yloxy)benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an amino group and a propan-2-yloxy group attached to a benzene ring, which contributes to its unique reactivity and interaction with biological targets. The molecular formula is C12H15N2OC_{12}H_{15}N_2O, indicating the presence of nitrogen and oxygen that may participate in various biochemical interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or modulator , influencing various biochemical pathways. For instance, it has been observed to affect ion channels and receptor binding, leading to alterations in cellular signaling processes.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit antiproliferative effects against various cancer cell lines. In particular, studies have demonstrated that derivatives of this compound can inhibit the growth of lung and breast cancer cells .

Cell Line IC50 (µM) Effect
Lung Cancer Cells10Antiproliferative
Breast Cancer Cells15Antiproliferative

Enzyme Interaction

The compound has been studied for its potential as an enzyme inhibitor. Its structural features allow it to bind effectively to the active sites of certain enzymes, thereby modulating their activity. This property is particularly relevant in the context of developing therapeutic agents aimed at diseases characterized by enzyme dysregulation.

Case Studies

  • Cystic Fibrosis Modulation : In a study investigating cystic fibrosis transmembrane conductance regulator (CFTR) modulators, compounds related to this compound were evaluated for their ability to enhance CFTR function. The results indicated that these compounds could potentially improve ion transport in epithelial cells derived from cystic fibrosis patients, suggesting a therapeutic avenue for treating this condition .
  • Anticancer Activity : A series of experiments assessed the anticancer efficacy of fluorinated derivatives of similar compounds. The results showed that certain modifications led to enhanced potency against specific cancer types, underscoring the importance of structural variations in optimizing biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of benzonitrile derivatives allows for tailored applications in medicinal chemistry, materials science, and agrochemicals. Below is a comparative analysis of 5-amino-2-(propan-2-yloxy)benzonitrile with analogous compounds, highlighting key differences in substituents, properties, and applications.

Table 1: Structural and Functional Comparison of Benzonitrile Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituent(s) Applications/Properties Reference(s)
This compound 1027997-04-1 C₁₀H₁₂N₂O 176.22 Isopropoxy (-OCH(CH₃)₂) Life science intermediates
5-Amino-2-(piperidin-1-yl)benzonitrile 72752-52-4 C₁₂H₁₅N₃ 201.27 Piperidine High structural similarity (0.89)
5-Amino-2-fluorobenzonitrile 37705-82-1 C₇H₅FN₂ 136.13 Fluoro (-F) Potential kinase inhibitors
5-Amino-2-(1H-pyrrol-1-yl)benzonitrile 106981-51-5 C₁₁H₉N₃ 183.21 Pyrrole Heterocyclic synthesis
5-Amino-2-[4-(trifluoromethyl)phenoxy]benzonitrile N/A C₁₄H₉F₃N₂O 278.23 Trifluoromethylphenoxy OLED materials (hypothesized)

Key Observations

Substituent Effects on Reactivity and Solubility The isopropoxy group in the target compound enhances lipophilicity compared to smaller substituents like fluoro (-F). This property is critical for membrane permeability in drug candidates . Piperidine and pyrrole substituents introduce nitrogen heterocycles, which can improve binding affinity to biological targets (e.g., enzymes or receptors) . Trifluoromethylphenoxy groups (as in the OLED-related derivative) contribute to electron-deficient aromatic systems, a desirable trait in thermally activated delayed fluorescence (TADF) materials for organic light-emitting diodes (OLEDs) .

Biological Activity Benzonitrile derivatives with amino and heterocyclic substituents (e.g., piperidine, pyrrole) are frequently explored as kinase inhibitors or antimicrobial agents. For example, fluorinated analogs like 5-amino-2-fluorobenzonitrile are hypothesized to exhibit enhanced metabolic stability in vivo . In a study of anti-Plasmodium falciparum activity, benzonitrile derivatives with congruent structural motifs demonstrated pIC₅₀ values ≥8, suggesting substituent-dependent potency .

Materials Science Applications Derivatives with bulky or electron-withdrawing groups (e.g., trifluoromethylphenoxy) are prioritized in OLED research due to their ability to stabilize excited states and improve device efficiency .

Synthetic Accessibility

  • The target compound’s isopropoxy group is synthetically accessible via nucleophilic aromatic substitution or Ullmann coupling, whereas piperidine and pyrrole derivatives may require transition-metal-catalyzed cross-coupling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-2-(propan-2-yloxy)benzonitrile
Reactant of Route 2
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5-Amino-2-(propan-2-yloxy)benzonitrile

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